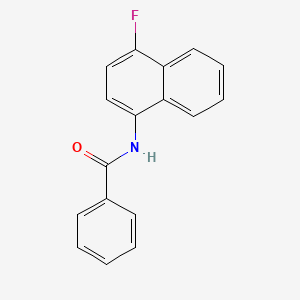
N-(4-fluoronaphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoronaphthalen-1-yl)benzamide is an organic compound with the molecular formula C17H12FNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-fluoronaphthalen-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
N-(4-fluoronaphthalen-1-yl)benzamide can be synthesized through the direct condensation of 4-fluoronaphthalene-1-amine with benzoic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often involve heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of Lewis acidic ionic liquids immobilized on diatomite earth as catalysts under ultrasonic irradiation . This method offers advantages such as lower reaction times, higher yields, and a more environmentally friendly process.
化学反応の分析
Types of Reactions
N-(4-fluoronaphthalen-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: N-(4-fluoronaphthalen-1-yl)benzylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
N-(4-fluoronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-fluoronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes by binding to sites other than the active site, thereby modulating the enzyme’s activity . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity through hydrogen bonding and other non-covalent interactions.
類似化合物との比較
N-(4-fluoronaphthalen-1-yl)benzamide can be compared with other similar compounds such as:
N-(8-fluoronaphthalen-1-yl)benzamide: Similar structure but with the fluorine atom at a different position on the naphthalene ring.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety instead of the naphthalene ring.
4-fluoro-N-(naphthalen-1-ylmethyl)benzamide: Features a naphthalen-1-ylmethyl group instead of the naphthalen-1-yl group.
特性
分子式 |
C17H12FNO |
|---|---|
分子量 |
265.28 g/mol |
IUPAC名 |
N-(4-fluoronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-10-11-16(14-9-5-4-8-13(14)15)19-17(20)12-6-2-1-3-7-12/h1-11H,(H,19,20) |
InChIキー |
VABIRMMJMXNRLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


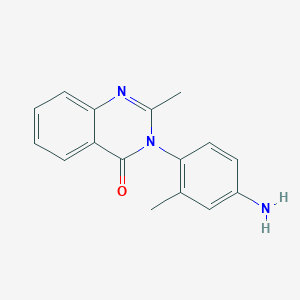
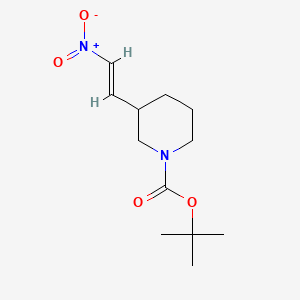



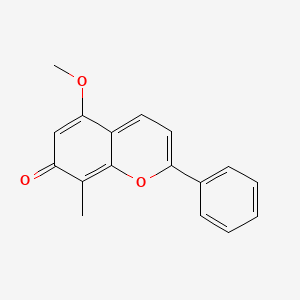
![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)

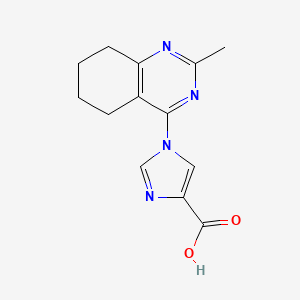
![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)


